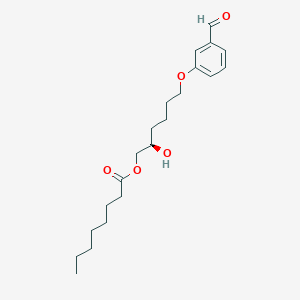
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzenemethanamine, N-[2-(phenylseleno)propylidene]- is an organic compound that consists of a benzenemethanamine backbone with a phenylseleno group attached to a propylidene moiety. This compound is notable for its unique structural features, which include the presence of selenium, an element known for its diverse chemical reactivity and biological significance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Benzenemethanamine, N-[2-(phenylseleno)propylidene]- typically involves the reaction of benzenemethanamine with a phenylseleno-containing reagent under controlled conditions. The reaction is often carried out in the presence of a base to facilitate the formation of the propylidene linkage. Common solvents used in this synthesis include dichloromethane or tetrahydrofuran, and the reaction is usually conducted at room temperature or slightly elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Types of Reactions:
Oxidation: The phenylseleno group in Benzenemethanamine, N-[2-(phenylseleno)propylidene]- can undergo oxidation reactions, leading to the formation of selenoxides or selenones.
Reduction: The compound can be reduced to remove the phenylseleno group, yielding the corresponding benzenemethanamine derivative.
Substitution: The propylidene moiety can participate in substitution reactions, where the phenylseleno group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products Formed:
Oxidation: Selenoxides or selenones.
Reduction: Benzenemethanamine derivatives.
Substitution: Various substituted benzenemethanamine compounds.
Wissenschaftliche Forschungsanwendungen
Benzenemethanamine, N-[2-(phenylseleno)propylidene]- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of selenium-containing compounds.
Biology: Studied for its potential biological activities, including antioxidant and anticancer properties.
Medicine: Investigated for its potential therapeutic applications due to the presence of selenium, which is known for its role in human health.
Industry: Utilized in the development of novel materials and catalysts.
Wirkmechanismus
The mechanism of action of (2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate involves its interaction with molecular targets through the formylphenoxy group. The compound can participate in various biochemical reactions, influencing cellular processes and pathways. Its effects are mediated by its ability to modulate enzyme activity and cellular signaling.
Vergleich Mit ähnlichen Verbindungen
(2R)-6-(3-Formylphenoxy)-2-hydroxyhexyl octanoate can be compared with other ester compounds such as ethyl (2R)-2-(3-formylphenoxy)butanoate and methyl (2R)-2-(3-formylphenoxy)propanoate. These compounds share similar structural features but differ in their esterifying groups, which confer distinct chemical reactivity and biological properties .
Eigenschaften
CAS-Nummer |
918531-73-4 |
|---|---|
Molekularformel |
C21H32O5 |
Molekulargewicht |
364.5 g/mol |
IUPAC-Name |
[(2R)-6-(3-formylphenoxy)-2-hydroxyhexyl] octanoate |
InChI |
InChI=1S/C21H32O5/c1-2-3-4-5-6-13-21(24)26-17-19(23)11-7-8-14-25-20-12-9-10-18(15-20)16-22/h9-10,12,15-16,19,23H,2-8,11,13-14,17H2,1H3/t19-/m1/s1 |
InChI-Schlüssel |
WZIYHIIMIPOTAJ-LJQANCHMSA-N |
Isomerische SMILES |
CCCCCCCC(=O)OC[C@@H](CCCCOC1=CC=CC(=C1)C=O)O |
Kanonische SMILES |
CCCCCCCC(=O)OCC(CCCCOC1=CC=CC(=C1)C=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine-2-carbonitrile](/img/structure/B14195286.png)
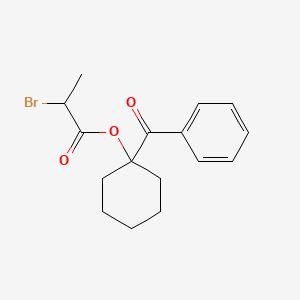
![N-[4-(Hexyloxy)phenyl]-2,5-diiodo-4-methylbenzamide](/img/structure/B14195294.png)
![2-{[(4-Fluorophenyl)methyl]carbamoyl}-10-(methylamino)-4-oxo-4,6,7,8,9,10-hexahydropyrimido[1,2-a]azepin-3-yl methanesulfonate](/img/structure/B14195302.png)
![2',5'-Dioxo-2',5'-dihydro[1,1'-biphenyl]-3,4-dicarbonitrile](/img/structure/B14195304.png)
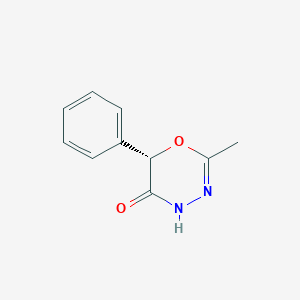
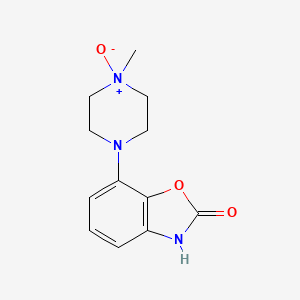
![2-methyl-N-[3-oxo-3-(2-sulfanylidene-1,3-thiazolidin-3-yl)propyl]prop-2-enamide](/img/structure/B14195333.png)
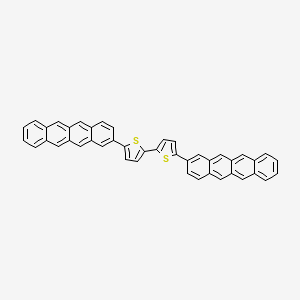
![4-[(3R)-1,5-dioxo-1-phenylpentan-3-yl]benzonitrile](/img/structure/B14195344.png)
![Bicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14195358.png)
![1-{4-[(1-Cyclobutylpiperidin-4-yl)oxy]phenyl}piperazin-2-one](/img/structure/B14195361.png)
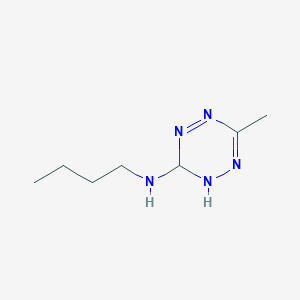
![Benzenemethanamine, N-[2-(phenylseleno)propylidene]-](/img/structure/B14195373.png)
